
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes followed by reduction and dehydration steps. The reaction conditions typically require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The conjugated diene system can participate in electron transfer reactions, affecting cellular redox states.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-4-methylpent-2-ene-1,4-diol
- (4S)-3,5-dimethylhex-2-ene-1,4-diol
Uniqueness
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is unique due to its specific arrangement of functional groups and the presence of a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
879395-66-1 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol |
InChI |
InChI=1S/C9H16O2/c1-4-7(2)9(11)8(3)5-6-10/h4-5,9-11H,6H2,1-3H3/t9-/m0/s1 |
Clé InChI |
GQHKLROUSXKICQ-VIFPVBQESA-N |
SMILES isomérique |
CC=C(C)[C@@H](C(=CCO)C)O |
SMILES canonique |
CC=C(C)C(C(=CCO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


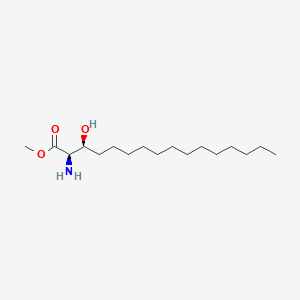
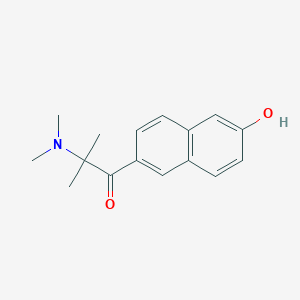
![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
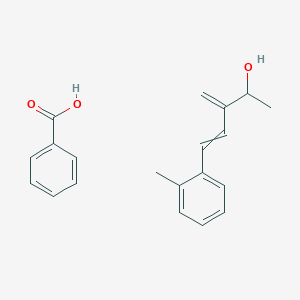
![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
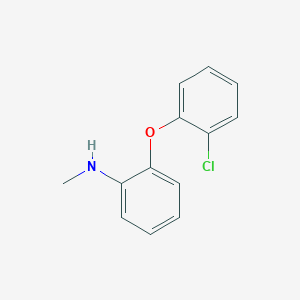
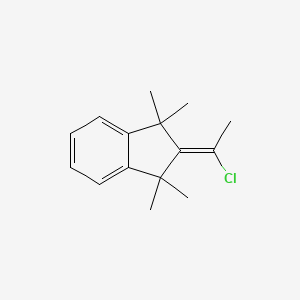

![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
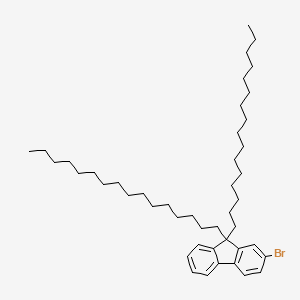
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
